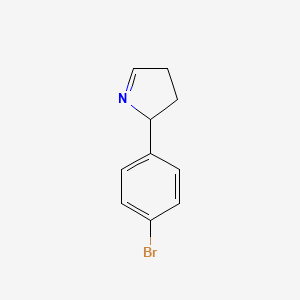

2-(4-Bromophenyl)-3,4-dihydro-2H-pyrrole

Description

Significance of Dihydropyrrole Scaffolds in Modern Organic Synthesis and Heterocyclic Chemistry

Dihydropyrrole scaffolds are privileged structures in organic chemistry due to their prevalence in natural products and their utility as versatile building blocks for the synthesis of more complex molecules. organic-chemistry.org These five-membered nitrogen-containing heterocycles are integral to the structure of numerous alkaloids and have demonstrated a wide range of biological activities, making them attractive targets for drug discovery. organic-chemistry.orgnih.gov Their partial saturation provides a three-dimensional geometry that is often crucial for specific interactions with biological targets.

In modern organic synthesis, dihydropyrroles serve as valuable intermediates for the preparation of pyrrolidines, pyrroles, and more elaborate fused heterocyclic systems. organic-chemistry.org The imine functionality within the dihydropyrrole ring is a key reactive site, allowing for a variety of chemical transformations, including reductions, additions of nucleophiles, and cycloaddition reactions. This reactivity, combined with the ability to introduce diverse substituents at various positions of the ring, underscores the significance of the dihydropyrrole scaffold in the construction of molecular diversity for both chemical biology and materials science applications. mdpi.com

Historical Context and Evolution of Dihydropyrrole Synthetic Methodologies

The synthesis of pyrrole (B145914) and its derivatives has a rich history, with the Paal-Knorr synthesis, first reported in 1884, standing as a foundational method. wikipedia.orgrgmcet.edu.in This reaction traditionally involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine under acidic conditions to form a pyrrole. wikipedia.orgalfa-chemistry.com While originally aimed at fully aromatic pyrroles, this methodology laid the groundwork for accessing related heterocyclic systems, including dihydropyrroles.

Over the decades, the harsh conditions often required for the classical Paal-Knorr synthesis, such as prolonged heating in strong acid, prompted the development of milder and more versatile methods. rgmcet.edu.in The evolution of dihydropyrrole synthesis has seen the introduction of various catalytic systems, including both Brønsted and Lewis acids, to facilitate the cyclization under more benign conditions. rgmcet.edu.in Furthermore, the development of multi-component reactions has provided more efficient and atom-economical routes to highly substituted dihydropyrroles. rsc.org These modern approaches often allow for the construction of the dihydropyrrole core in a single step from simple and readily available starting materials, a significant advancement from the often-limited availability of the 1,4-dicarbonyl precursors required for the classical Paal-Knorr reaction. wikipedia.orgsci-hub.se Other historical methods of significance include the Hantzsch and Knorr pyrrole syntheses, which also contributed to the foundational knowledge of pyrrole ring formation. researchgate.net

Current Research Landscape Pertaining to 2-Substituted Dihydropyrroles, with a Focus on 2-(4-Bromophenyl)-3,4-dihydro-2H-pyrrole

The current research landscape for 2-substituted dihydropyrroles is vibrant, with a strong emphasis on the development of stereoselective synthetic methods and the exploration of their biological activities. Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral 2-pyrrolines, providing access to enantiomerically enriched compounds with high efficiency. rsc.orgnih.gov

While specific research exclusively focused on This compound (CAS No. 22217-79-4) is limited in publicly available literature, its structural features make it a compound of significant interest. The presence of the 4-bromophenyl group at the 2-position offers a handle for further functionalization via cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents, enabling the generation of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

The synthesis of 2-aryl-1-pyrrolines, such as the phenyl analog, has been well-documented. One established method involves the reaction of N-vinylpyrrolidin-2-one with an appropriate Grignard reagent, followed by acidic workup to yield the desired 2-aryl-1-pyrroline. orgsyn.org It is plausible that a similar approach, utilizing a Grignard reagent derived from 4-bromobromobenzene, could be employed for the synthesis of this compound.

Recent studies on related 3,5-diaryl-3,4-dihydro-2H-pyrrole derivatives have highlighted their potential as antiproliferative agents. nih.gov This suggests that the broader class of 2-aryl and diaryl dihydropyrroles, including the 2-(4-bromophenyl) substituted variant, warrants further investigation for its potential therapeutic applications. The commercial availability of this compound from various suppliers indicates its utility as a building block in synthetic and medicinal chemistry research.

Structure

3D Structure

Properties

CAS No. |

917905-07-8 |

|---|---|

Molecular Formula |

C10H10BrN |

Molecular Weight |

224.10 g/mol |

IUPAC Name |

2-(4-bromophenyl)-3,4-dihydro-2H-pyrrole |

InChI |

InChI=1S/C10H10BrN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-7,10H,1-2H2 |

InChI Key |

RIGLTFZCAATFKP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(N=C1)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Advanced Synthetic Strategies for 2 4 Bromophenyl 3,4 Dihydro 2h Pyrrole and Its Analogues

Cyclization Reactions for 3,4-Dihydro-2H-pyrrole Ring Formation

Cyclization reactions represent a fundamental approach to the synthesis of the 3,4-dihydro-2H-pyrrole ring. These methods often involve the formation of a key carbon-nitrogen bond in an intramolecular fashion from a suitably functionalized acyclic precursor. Various strategies have been developed, employing different catalysts and starting materials to achieve this transformation efficiently and with high selectivity.

Strategies Involving the Cyclization of 2-Amino-5-oxonitriles and Related Precursors

A well-established method for the synthesis of 3,4-dihydro-2H-pyrrole derivatives involves the cyclocondensation of enones with aminoacetonitrile (B1212223). This reaction proceeds through the formation of an intermediate 2-amino-5-oxonitrile, which then undergoes intramolecular cyclization to afford the desired 3,4-dihydro-2H-pyrrole-2-carbonitrile. researchgate.net This strategy offers a straightforward route to highly functionalized dihydropyrroles.

The initial step is a Michael addition of the aminoacetonitrile to the enone, followed by an intramolecular cyclization. This process can be promoted by a base and provides access to a variety of substituted 3,4-dihydro-2H-pyrroles. The resulting products can be further transformed; for example, they can be oxidized to the corresponding pyrrole-2-carbonitriles. researchgate.net

| Enone Precursor (R1) | Enone Precursor (R2) | Product | Yield (%) |

|---|---|---|---|

| Ph | Ph | 4,5-diphenyl-3,4-dihydro-2H-pyrrole-2-carbonitrile | 53 |

| 4-MeO-Ph | Ph | 5-(4-methoxyphenyl)-4-phenyl-3,4-dihydro-2H-pyrrole-2-carbonitrile | 78 |

| 4-Cl-Ph | Ph | 5-(4-chlorophenyl)-4-phenyl-3,4-dihydro-2H-pyrrole-2-carbonitrile | 81 |

| Ph | Me | 4-methyl-5-phenyl-3,4-dihydro-2H-pyrrole-2-carbonitrile | 75 |

Intramolecular Cyclization Protocols Utilizing α-Iminoesters and α-Iminonitriles

The use of α-iminoesters and α-iminonitriles as precursors for the synthesis of dihydropyrrole rings has been explored, particularly in the context of diastereoselective and enantioselective synthesis. These methods typically involve a 1,4-addition of the α-iminoester or α-iminonitrile to an α,β-unsaturated ester or carbonyl compound, followed by an intramolecular cyclization to yield Δ1-pyrrolines. researchgate.net Δ1-Pyrrolines are isomers of 3,4-dihydro-2H-pyrroles and represent a closely related and synthetically valuable class of compounds. The versatility of this approach allows for the introduction of various substituents on the pyrroline (B1223166) ring with a high degree of stereocontrol.

Formal Cycloaddition Reactions (e.g., (3+2)-Cycloadditions of 2H-Azirines with Enones)

Formal (3+2)-cycloaddition reactions between 2H-azirines and enones provide an efficient route to Δ1-pyrrolines. nih.govmdpi.comresearchgate.net This transformation, which can be promoted by visible light, involves the opening of the azirine ring to form a vinyl nitrene intermediate, which then undergoes a cycloaddition with the enone. nih.gov This methodology has been shown to be effective for a wide range of substrates, affording trisubstituted Δ1-pyrrolines in good yields and with moderate to good diastereoselectivity. nih.gov The reaction can be carried out under continuous flow conditions, making it an attractive method for the rapid synthesis of these heterocyclic compounds. nih.gov

| 2H-Azirine (R1) | Enone (R2) | Product | Yield (%) |

|---|---|---|---|

| Ph | Ph | (±)-cis-2,5-diphenyl-3,4-dihydro-2H-pyrrole-3-yl)(phenyl)methanone | 93 |

| Ph | 4-Me-Ph | (±)-cis-2-phenyl-5-(p-tolyl)-3,4-dihydro-2H-pyrrole-3-yl)(phenyl)methanone | 85 |

| Ph | 4-Cl-Ph | (±)-(5-(4-chlorophenyl)-2-phenyl-3,4-dihydro-2H-pyrrole-3-yl)(phenyl)methanone | 78 |

| Ph | furan-2-yl | (±)-(trans-2,5-diphenyl-3,4-dihydro-2H-pyrrol-3-yl)(furan-2-yl)methanone | 41 |

Multicomponent Reaction (MCR) Methodologies Applicable to Dihydropyrrole Synthesis

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer significant advantages in terms of efficiency, atom economy, and the ability to generate molecular complexity in a convergent manner.

Exploration of Mannich-Type Multicomponent Reactions in Pyrrole (B145914) and Dihydropyrrole Architectures

The Mannich reaction is a classic multicomponent reaction that involves the aminoalkylation of an acidic proton located on a carbon atom by formaldehyde (B43269) and a primary or secondary amine. nih.gov While the direct application of a Mannich-type MCR to the synthesis of 2-(4-Bromophenyl)-3,4-dihydro-2H-pyrrole is not extensively documented, a closely related and highly effective strategy involves the synthesis of γ-nitro ketones, which are precursors to 3,4-dihydro-2H-pyrroles. nih.govnih.gov

This approach can be viewed as a four-component synthesis of the dihydropyrrole ring system, where the γ-nitro ketone is first assembled from a ketone, an aldehyde, and a nitroalkane via an aldol (B89426) condensation and a Michael addition. nih.gov The subsequent hydrogenation and cyclization of the γ-nitro ketone, often catalyzed by a nickel catalyst, affords the desired 3,4-dihydro-2H-pyrrole. nih.govnih.gov This methodology is notable for its broad substrate scope and the use of readily available and inexpensive starting materials. nih.govnih.gov A variety of substituents can be introduced on the dihydropyrrole ring by simply varying the initial ketone, aldehyde, and nitroalkane components. This includes the synthesis of derivatives bearing a bromo substituent. nih.gov

| Ketone (R1) | Aldehyde (R2) | Nitroalkane (R3) | Product | Yield (%) |

|---|---|---|---|---|

| Acetophenone | Benzaldehyde | Nitromethane (B149229) | 3,5-diphenyl-3,4-dihydro-2H-pyrrole | 89 |

| Acetophenone | 4-Bromobenzaldehyde (B125591) | Nitromethane | 5-(4-bromophenyl)-3-phenyl-3,4-dihydro-2H-pyrrole | 65 |

| Acetophenone | 4-Methoxybenzaldehyde | Nitromethane | 5-(4-methoxyphenyl)-3-phenyl-3,4-dihydro-2H-pyrrole | 91 |

| Acetone | Benzaldehyde | Nitromethane | 2-methyl-5-phenyl-3,4-dihydro-2H-pyrrole | 85 |

Adaptation of Four-Component Condensations for Diversified Dihydropyrrole Synthesis

Multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to construct complex molecules in a single step from three or more reactants. acs.orgfrontiersin.org The adaptation of four-component condensation reactions offers a particularly powerful strategy for generating diverse libraries of dihydropyrrole derivatives.

A notable example is the metal-free, stereoselective four-component reaction involving α-ketoamides, amines, aromatic aldehydes, and β-nitroalkenes or their precursors. frontiersin.org This method allows for the synthesis of 2,3-dihydro-4-nitropyrroles with functionality at every position. frontiersin.org By selecting 4-bromobenzaldehyde as the aldehyde component, this reaction can be directly adapted for the synthesis of analogues of this compound. The proposed mechanism involves the formation of an azomethine ylide, which then undergoes an intramolecular 1,5-dipolar cycloaddition to form the dihydropyrrole ring. frontiersin.org

Another versatile approach involves the reaction of ketones, aldehydes, and nitroalkanes, followed by a hydrogenative cyclization, effectively constituting a four-component synthesis. nih.gov This strategy has a broad scope and can be used to produce a wide range of 3,4-dihydro-2H-pyrroles. nih.govresearchgate.net The initial steps involve an aldol condensation and a Michael addition to form a nitro ketone intermediate, which is then reductively cyclized. nih.gov The diversity of commercially available ketones, aldehydes (such as 4-bromobenzaldehyde), and nitroalkanes makes this a highly adaptable method for creating a wide array of substituted dihydropyrroles.

The table below summarizes representative four-component strategies adaptable for diversified dihydropyrrole synthesis.

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Key Intermediate | Product Type |

| α-Ketoamide | Amine | Aromatic Aldehyde | β-Nitroalkene | Azomethine ylide | Polyfunctionalized 2,3-Dihydro-4-nitropyrroles frontiersin.org |

| Ketone | Aldehyde | Nitroalkane | H₂ (reductant) | γ-Nitro ketone | Substituted 3,4-Dihydro-2H-pyrroles nih.gov |

| Amine | Dialkyl acetylenedicarboxylate | Formaldehyde | - | Not specified | Dihydropyrrol-2-one derivatives researchgate.net |

These MCRs provide a concise pathway to polyfunctionalized dihydropyrroles, and their adaptability is key to generating libraries of compounds for further investigation. acs.org

Regioselective and Stereoselective Introduction of the 4-Bromophenyl Moiety

Achieving precise control over the placement (regioselectivity) and three-dimensional arrangement (stereoselectivity) of the 4-bromophenyl group on the dihydropyrrole ring is critical for structure-activity relationship studies.

One of the most direct methods to ensure the regioselective incorporation of the 4-bromophenyl moiety at the 2-position is to use a brominated precursor during the ring-forming reaction. Multicomponent reactions are particularly well-suited for this strategy. For instance, in the four-component synthesis involving a ketone, an aldehyde, a nitroalkane, and a reducing agent, the use of 4-bromobenzaldehyde as the aldehyde component directly and selectively places the 4-bromophenyl group at the desired position in the final 3,4-dihydro-2H-pyrrole product. nih.govresearchgate.net

Similarly, organocatalytic one-pot sequential reactions can be employed. An asymmetric Mannich-type reaction followed by a gold-catalyzed alkyne hydroamination can produce chiral dihydropyrrole derivatives. thieme-connect.com The use of an imine derived from 4-bromobenzaldehyde in the initial step would embed the 4-bromophenyl group into the structure from the outset, controlling its position. thieme-connect.com Palladium hydride catalysis has also been used to establish cascade reactions that construct polysubstituted dihydropyrroles with high diastereoselectivity, offering another route where a brominated starting material could be incorporated. nih.gov

An alternative to using brominated starting materials is to introduce the 4-bromophenyl group after the dihydropyrrole ring has been constructed. This post-cyclization functionalization approach can be advantageous when pre-brominated starting materials are unstable or difficult to access.

While direct C-H arylation of a pre-formed 2-unsubstituted 3,4-dihydro-2H-pyrrole is a potential route, methodologies are more established for the more aromatic pyrrole ring system. For pyrroles, regioselective arylation can be achieved through selective halogenation followed by a Suzuki-Miyaura cross-coupling reaction. nih.gov This strategy could potentially be adapted for dihydropyrroles, where a suitable precursor, such as a 2-halo- or 2-triflyloxy-dihydropyrrole, could be coupled with a 4-bromophenylboronic acid derivative. Tandem reactions that combine cyclization with a subsequent arylation step in one pot also represent a powerful, atom-economical strategy for such functionalizations. rsc.org

Catalytic Systems and Their Impact on Dihydropyrrole Synthesis Efficiency

Homogeneous catalysts, which operate in the same phase as the reactants, offer high activity and selectivity under mild conditions. Copper and iron salts are attractive options due to their low cost, low toxicity, and versatile catalytic activity. mdpi.com In the context of dihydropyrrole synthesis, these metal salts can catalyze key C-C and C-N bond-forming reactions.

Bimetallic systems containing both copper and iron have demonstrated synergistic effects. researchgate.net While often employed as heterogeneous nanoparticles, studies have shown that leaching of copper ions can initiate homogeneous catalytic cycles. researchgate.netnih.gov These leached copper species are highly active in promoting oxidative coupling and condensation reactions necessary for heterocycle formation. nih.gov For example, copper(I) salts are known to catalyze the formal conjugate addition of various groups, a reaction type that can be integral to building the dihydropyrrole scaffold. mdpi.com The interplay between a solid nanoparticle catalyst and soluble, active homogeneous species presents a complex but effective catalytic system. researchgate.netnih.gov

The table below highlights examples of reactions catalyzed by homogeneous copper species.

| Catalyst Type | Reaction | Role of Catalyst | Reference |

| Leached Cu²⁺ ions | Glutathione Oxidation | Homogeneous cycle initiator | nih.gov |

| Cu(I) salts | 1,4-Conjugate Addition | C-C bond formation | mdpi.com |

| Azo-Cu(II) Complex | Water Oxidation | Redox cycling | nih.gov |

To improve catalyst recyclability and product purity, significant research has focused on heterogeneous and organocatalytic systems.

Heterogeneous catalysts are in a different phase from the reactants, which simplifies their removal from the reaction mixture, a key advantage for industrial and green chemistry applications. mdpi.com A variety of solid catalysts have been developed for the synthesis of pyrrole derivatives. These include nanoparticles, metal salts supported on polymers or silica, and aluminas. mdpi.combenthamdirect.comdntb.gov.ua For instance, a highly active and reusable nanostructured nickel-on-silica (Ni/SiO₂) catalyst was identified as optimal for the hydrogenative cyclization of nitro ketones to form 3,4-dihydro-2H-pyrroles. nih.govresearchgate.net Similarly, magnetic copper-iron nanoparticles have been used as a simple, recoverable heterogeneous catalyst for click reactions, demonstrating their utility in forming nitrogen-containing heterocycles. ucla.edu

Organocatalysis utilizes small, metal-free organic molecules to catalyze reactions, avoiding issues of metal toxicity and cost. nih.gov This field has provided powerful tools for constructing complex heterocyclic frameworks. nih.govresearchgate.net Organocatalytic domino or cascade reactions, such as those involving Knoevenagel condensation followed by Michael addition and cyclization, have been used to synthesize pyrrole-fused dihydropyridines efficiently. figshare.com Proline-based catalysts are also effective in mediating sequential reactions to form complex cyclic structures. researchgate.net For the synthesis of chiral dihydropyrroles, bifunctional organocatalysts have been used to achieve high enantioselectivity in one-pot procedures. thieme-connect.com These methods are notable for their operational simplicity, high atom economy, and often mild reaction conditions. figshare.com

Photocatalytic and Electrocatalytic Approaches in Pyrrole Synthesis

In recent years, photocatalysis and electrocatalysis have emerged as powerful tools in organic synthesis, offering green and efficient alternatives to traditional methods. These techniques utilize light energy or electricity, respectively, to drive chemical reactions, often under mild conditions and with high selectivity. While specific examples detailing the direct synthesis of this compound using these methods are not extensively documented, the general principles have been successfully applied to the synthesis of structurally related pyrrole and dihydropyrrole derivatives.

Photocatalytic Synthesis:

Visible-light photocatalysis has been effectively employed for the construction of the pyrrole ring system through various reaction pathways, such as the [3+2] cycloaddition of 2H-azirines with various dipolarophiles. In a typical setup, a photocatalyst, upon absorption of visible light, initiates a single-electron transfer (SET) process, generating radical intermediates that undergo cyclization to form the desired heterocyclic core. For instance, the reaction of 2-aryl-2H-azirines with electron-deficient alkenes in the presence of a suitable photocatalyst can lead to the formation of substituted pyrrolines. The choice of photocatalyst is crucial and often involves ruthenium or iridium complexes, as well as organic dyes, which can be tuned to match the redox potentials of the substrates. Although a direct photocatalytic route to this compound is yet to be explicitly reported, the versatility of this approach suggests its potential applicability.

Electrocatalytic Synthesis:

Electrocatalysis provides another sustainable avenue for pyrrole synthesis, utilizing an electric current to mediate redox reactions. This method avoids the need for stoichiometric chemical oxidants or reductants, minimizing waste generation. The electrochemical synthesis of pyrroles can be achieved through various strategies, including the oxidative cyclization of enamines or the reductive coupling of appropriate precursors. For example, the anodic oxidation of enamines can generate radical cations that subsequently dimerize and cyclize to form the pyrrole ring. The reaction conditions, such as the electrode material, solvent, and supporting electrolyte, play a critical role in determining the reaction's efficiency and selectivity. The application of electrocatalysis to the synthesis of 2-aryl-3,4-dihydro-2H-pyrroles is a promising area of research that aligns with the principles of green chemistry.

Sustainable Chemistry Principles in Dihydropyrrole Synthesis

The integration of sustainable chemistry principles into the synthesis of dihydropyrroles is a key focus of modern organic chemistry. This involves the use of energy-efficient technologies like microwave irradiation and the replacement of volatile organic solvents with environmentally benign alternatives such as deep eutectic solvents.

Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of heterocyclic compounds by significantly reducing reaction times, improving yields, and often enhancing product purity compared to conventional heating methods. The synthesis of 2-aryl-3,4-dihydro-2H-pyrroles, including analogues of this compound, has been successfully achieved through microwave-promoted intramolecular cyclization of γ-nitro ketones. This transformation typically involves the reduction of the nitro group to an amine, followed by intramolecular condensation with the ketone to form the dihydropyrrole ring. The use of microwave irradiation accelerates the rate of both the reduction and the cyclization steps.

A common protocol involves heating a solution of the γ-nitro ketone in a suitable solvent, often in the presence of a reducing agent and a catalyst, in a dedicated microwave reactor. The temperature and reaction time are carefully controlled to optimize the yield of the desired dihydropyrrole. The table below summarizes representative results for the microwave-assisted synthesis of various 2-aryl-3,4-dihydro-2H-pyrroles from their corresponding γ-nitro ketone precursors.

| Entry | Aryl Group (Ar) | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| 1 | Phenyl | 20 | 85 |

| 2 | 4-Chlorophenyl | 25 | 82 |

| 3 | 4-Methoxyphenyl | 15 | 90 |

| 4 | 4-Bromophenyl | 20 | 88 |

| 5 | 3-Nitrophenyl | 30 | 75 |

Deep eutectic solvents (DESs) have gained significant attention as green and sustainable alternatives to conventional volatile organic solvents. DESs are mixtures of two or more components, typically a hydrogen bond acceptor (e.g., choline (B1196258) chloride) and a hydrogen bond donor (e.g., urea, glycerol, or carboxylic acids), which form a eutectic mixture with a melting point much lower than that of the individual components. Their negligible volatility, non-flammability, biodegradability, and low cost make them attractive media for organic synthesis.

The use of DESs in the synthesis of dihydropyrroles can offer several advantages. They can act not only as the reaction solvent but also as a catalyst, promoting the reaction through hydrogen bonding interactions with the substrates and intermediates. For instance, a choline chloride:urea (1:2) DES has been shown to be an effective medium for various condensation reactions leading to the formation of N-heterocycles.

In the context of synthesizing this compound, a DES could be employed as the solvent in the cyclization of a suitable precursor, such as a γ-amino ketone or a γ-nitro ketone. The combination of microwave irradiation and a DES can lead to a highly efficient and environmentally friendly synthetic protocol. The table below illustrates the potential benefits of using a DES in the synthesis of a generic 2-aryl-3,4-dihydro-2H-pyrrole.

| Entry | Solvent | Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Toluene | p-TsOH | 8 | 70 |

| 2 | Ethanol | - | 12 | 65 |

| 3 | Choline Chloride:Urea (1:2) | - | 2 | 85 |

| 4 | Choline Chloride:Glycerol (1:2) | - | 3 | 80 |

Elucidation of Molecular Structure and Stereochemistry of 2 4 Bromophenyl 3,4 Dihydro 2h Pyrrole

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopy is fundamental to the structural elucidation of 2-(4-Bromophenyl)-3,4-dihydro-2H-pyrrole, providing evidence for its atomic connectivity and functional groups.

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of this compound in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, the precise environment of each proton and carbon atom can be mapped.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons on the dihydropyrrole ring. The 4-bromophenyl group will exhibit a characteristic AA'BB' splitting pattern, appearing as two doublets in the aromatic region (typically δ 7.0-7.6 ppm). The protons on the dihydropyrrole ring would present more complex signals in the aliphatic region. The proton at the C2 chiral center (H-2) is expected to be a multiplet, coupled to the two diastereotopic protons at C3. The protons at C3 and C4 would also appear as complex multiplets due to geminal and vicinal coupling. The two protons at the C5 position, being adjacent to the imine nitrogen, would resonate further downfield compared to the C3 and C4 protons.

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would display a unique signal for each chemically distinct carbon atom. masterorganicchemistry.comyoutube.com The spectrum for this compound is predicted to show eight distinct signals. The carbon atoms of the bromophenyl ring would appear in the aromatic region (δ 120-145 ppm), with the carbon bearing the bromine atom (C-Br) showing a characteristic shift. The C=N carbon (C5) of the imine group is the most deshielded carbon of the heterocyclic ring, expected to resonate significantly downfield (δ > 160 ppm). The chiral carbon (C2) would appear in the aliphatic region, along with the signals for C3 and C4. pressbooks.publibretexts.org

| Predicted ¹H NMR Data for this compound | |

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic CH (2H, ortho to Br) | ~7.5 |

| Aromatic CH (2H, meta to Br) | ~7.2 |

| H-2 (1H, CH) | Multiplet |

| H-5 (2H, CH₂) | Multiplet |

| H-3, H-4 (4H, CH₂) | Multiplets |

| Predicted ¹³C NMR Data for this compound | |

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C5 (C=N) | > 160 |

| Aromatic C (quaternary, C-ipso) | 140 - 145 |

| Aromatic CH | 125 - 135 |

| Aromatic C (quaternary, C-Br) | 120 - 125 |

| C2 (CH) | 60 - 70 |

| C5 (CH₂) | 50 - 60 |

| C3, C4 (CH₂) | 20 - 40 |

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show several key absorption bands. A strong absorption band around 1600-1650 cm⁻¹ would be indicative of the C=N stretching vibration of the imine group within the dihydropyrrole ring. The spectrum would also feature aromatic C-H stretching vibrations typically appearing above 3000 cm⁻¹, and aliphatic C-H stretching vibrations just below 3000 cm⁻¹. The C-Br stretching vibration is expected in the fingerprint region, typically between 600 and 500 cm⁻¹. Aromatic C=C stretching bands would also be visible in the 1600-1450 cm⁻¹ region. dtic.milchemicalbook.com

| Predicted IR Absorption Bands for this compound | |

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| C=N Stretch (Imine) | 1650 - 1600 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-N Stretch | 1250 - 1020 |

| C-Br Stretch | 600 - 500 |

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. For this compound (C₁₀H₁₀BrN), the molecular ion peak (M⁺) would be a key feature. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, which is a definitive signature for a monobrominated compound. spectrabase.com High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the molecular formula. The fragmentation pattern would likely involve the loss of the bromophenyl radical or a bromine atom, leading to significant fragment ions.

| Predicted Mass Spectrometry Data for this compound | |

| Ion | Predicted m/z (and significance) |

| [M]⁺ | 223 |

| [M+2]⁺ | 225 (Characteristic 1:1 ratio with M⁺ due to bromine isotopes) |

| [M - Br]⁺ | 144 |

| [C₆H₄Br]⁺ | 155/157 |

X-ray Crystallography for Definitive Solid-State Structure and Conformational Analysis

While spectroscopic methods provide structural information in solution or the gas phase, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state, provided a suitable single crystal can be grown. This technique would provide precise data on bond lengths, bond angles, and torsion angles. For this compound, a crystal structure would definitively confirm the connectivity and reveal the conformation of the five-membered dihydropyrrole ring, which is typically found in an envelope or twisted conformation. nih.gov Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding or π-stacking of the aromatic rings, that govern the crystal packing. scribd.comresearchgate.net As of now, the specific crystal structure for this compound has not been reported in publicly accessible databases.

Methodologies for Chiral Resolution and Absolute Stereochemical Assignment

The carbon atom at position 2 of the dihydropyrrole ring is a stereocenter, meaning that this compound exists as a pair of enantiomers. The separation of this racemic mixture into its individual enantiomers is crucial for stereochemical studies. Several methodologies can be employed for this purpose:

Chiral High-Performance Liquid Chromatography (HPLC): This is a common and effective method for separating enantiomers. By using a chiral stationary phase (CSP), the two enantiomers interact differently with the column, leading to different retention times and their subsequent separation. mdpi.com

Diastereomeric Salt Formation: This classical method involves reacting the racemic mixture with a chiral resolving agent (an enantiomerically pure acid or base) to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by crystallization. Subsequent removal of the resolving agent yields the separated enantiomers.

Kinetic Resolution: This technique involves reacting the racemate with a chiral catalyst or reagent that reacts at a different rate with each enantiomer. This allows for the separation of the unreacted, enantioenriched starting material from the product. For instance, studies on related 3,4-dihydro-2H-pyrroles have demonstrated successful kinetic resolution through enantioselective aromatization using a chiral thiourea (B124793) catalyst, which enriches one enantiomer of the starting material while converting the other to a pyrrole (B145914). nih.gov

Once the enantiomers are separated, the assignment of their absolute stereochemistry (R or S configuration) can be achieved through methods such as X-ray crystallography of a derivative containing a known stereocenter or by using chiroptical techniques like circular dichroism (CD) spectroscopy in conjunction with quantum chemical calculations.

Computational and Theoretical Investigations of 2 4 Bromophenyl 3,4 Dihydro 2h Pyrrole

Density Functional Theory (DFT) Studies for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) calculations, specifically using the B3LYP functional with the 6-311++G(d,p) basis set, have been instrumental in determining the optimized molecular geometry of 2-(4-Bromophenyl)-3,4-dihydro-2H-pyrrole. These theoretical calculations provide a detailed three-dimensional arrangement of atoms and their bond parameters in the gaseous phase.

The optimized structure reveals that the pyrrole (B145914) ring adopts a non-planar, twisted envelope conformation. The C8 atom is situated out of the plane formed by the N1, C7, C9, and C10 atoms. The dihedral angles, such as C10-N1-C7-C8 and N1-C7-C8-C9, are calculated to be -23.5° and 35.8°, respectively, confirming this twisted arrangement. The bromophenyl group is not coplanar with the pyrrolidine (B122466) ring, which is a key structural feature.

The theoretically calculated bond lengths and angles show excellent agreement with experimental data obtained from X-ray diffraction, validating the accuracy of the computational model. For instance, the C-Br bond length was computationally determined to be approximately 1.916 Å, which closely matches experimental values.

Analysis of Global Chemical Reactivity Descriptors

Global chemical reactivity descriptors are crucial for understanding the chemical behavior and stability of a molecule. These parameters are derived from the electronic structure and provide a quantitative measure of reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is pivotal in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap, is a significant indicator of molecular stability.

For this compound, the HOMO is primarily localized on the bromophenyl ring, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO is distributed over the C=N bond of the pyrrole ring. The calculated energies for these orbitals are:

E_HOMO: -6.42 eV

E_LUMO: -0.99 eV

The resulting HOMO-LUMO energy gap (ΔE) is 5.43 eV. A larger energy gap generally signifies higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. This relatively large gap suggests that this compound is a stable molecule.

| Parameter | Energy (eV) |

|---|---|

| E_HOMO | -6.42 |

| E_LUMO | -0.99 |

| Energy Gap (ΔE) | 5.43 |

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. It provides a visual representation of the charge distribution on the molecule's surface.

The MEP map of this compound shows distinct regions of varying electrostatic potential:

Red Regions (Negative Potential): These areas indicate electron-rich sites and are prone to electrophilic attack. For this molecule, the most negative potential is concentrated around the nitrogen atom of the pyrrole ring, making it the primary site for electrophilic interactions.

Blue Regions (Positive Potential): These represent electron-deficient areas, which are susceptible to nucleophilic attack. The most positive potential is located around the hydrogen atoms of the pyrrole ring.

Green Regions (Neutral Potential): These areas, such as the phenyl ring, have a near-zero potential.

This analysis confirms that the nitrogen atom is the most reactive site for electrophilic attack, which is a critical piece of information for understanding the molecule's reaction mechanisms.

Investigation of Mulliken Atomic Charges and Dipole Moments

Mulliken atomic charge analysis provides insight into the charge distribution among the atoms within the molecule. The calculations for this compound show that the nitrogen atom (N1) has the highest negative charge (-0.38 e), which is consistent with the MEP analysis indicating it as a site for electrophilic attack. The carbon atom attached to the nitrogen (C7) carries a significant positive charge (0.24 e). The hydrogen atoms generally exhibit positive charges.

μ_x = -1.98 D

μ_y = -0.01 D

μ_z = 0.00 D

| Component | Dipole Moment (Debye) |

|---|---|

| μ_x | -1.98 |

| μ_y | -0.01 |

| μ_z | 0.00 |

| Total (μ) | 1.98 |

Prediction of Vibrational Spectra and Comparison with Experimental Data

Theoretical vibrational analysis using DFT has been performed to predict the infrared (IR) spectrum of this compound. The calculated frequencies are then compared with experimental data from Fourier-transform infrared (FT-IR) spectroscopy to assign the observed vibrational modes.

The theoretical calculations are generally in good agreement with the experimental spectrum, although the calculated frequencies are often slightly higher due to the harmonic approximation used in the calculations. A scaling factor is typically applied to correct for this discrepancy.

Key vibrational modes and their assignments include:

C=N Stretching: A strong band observed experimentally around 1644 cm⁻¹ is assigned to the stretching vibration of the imine (C=N) bond in the pyrrole ring. The calculated frequency for this mode is around 1675 cm⁻¹.

Aromatic C-H Stretching: Vibrations in the range of 3000-3100 cm⁻¹ correspond to the stretching of the C-H bonds in the bromophenyl ring.

Aliphatic C-H Stretching: The C-H stretching vibrations of the pyrrolidine ring are observed in the 2800-3000 cm⁻¹ region.

This correlative analysis between theoretical and experimental spectra provides a robust confirmation of the molecular structure.

Conformational Analysis and Energy Landscape Mapping

While detailed energy landscape mapping for all possible conformers is a complex task, the DFT optimization provides the most stable, lowest-energy conformation of the molecule. As previously mentioned, this stable structure features a twisted envelope conformation for the pyrrole ring. This specific arrangement is the result of minimizing steric hindrance and optimizing electronic interactions within the molecule. Any deviation from these calculated dihedral angles would lead to a higher energy, less stable conformation. The planarity of the bromophenyl ring and the non-planar nature of the dihydro-pyrrole ring are the defining features of its stable conformation.

Aromaticity Assessment of the Dihydropyrrole Ring System (e.g., Nuclear Independent Chemical Shift (NICS) Calculations)

The concept of aromaticity is fundamental in understanding the stability, reactivity, and electronic properties of cyclic molecules. While the parent pyrrole ring is a classic example of a five-membered aromatic heterocycle, the dihydropyrrole ring system present in this compound exhibits significantly different electronic characteristics. The assessment of aromaticity in this substituted dihydropyrrole is crucial for a complete computational understanding of the molecule.

One of the most effective and widely used computational methods to quantify the aromaticity of a cyclic system is the calculation of the Nuclear Independent Chemical Shift (NICS). github.io Developed by Schleyer et al., the NICS method evaluates the magnetic shielding at a specific point in space, typically at the center of the ring (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)). nih.gov The underlying principle is the Ring Current Model, which associates aromatic compounds with a diatropic ring current that induces a shielded (negative NICS value) region inside the ring. github.io Conversely, anti-aromatic compounds exhibit a paratropic current, leading to a deshielded (positive NICS value) region, while non-aromatic compounds show NICS values close to zero.

Pyrrole is recognized as an aromatic compound because it is cyclic, planar, and adheres to Hückel's rule, possessing a continuous ring of p-orbitals with 6 π-electrons (4n+2, where n=1). byjus.comtestbook.com The nitrogen atom's lone pair participates in the π-system. Computational studies have confirmed this aromaticity, with a calculated NICS(0) value for free pyrrole reported as -13.634 ppm, a figure indicative of significant aromatic character. researchgate.net

However, the 3,4-dihydro-2H-pyrrole ring, the core heterocyclic system of the title compound, lacks the requisite electronic structure for aromaticity. The presence of two sp³-hybridized carbon atoms at positions 3 and 4 disrupts the continuous cyclic conjugation of p-orbitals. The π-system in this ring is localized to the C=N double bond (an imine moiety). Without a continuous, cyclic π-electron system, the molecule cannot sustain a diatropic ring current, which is the hallmark of aromaticity.

Consequently, the 3,4-dihydro-2H-pyrrole ring is classified as non-aromatic . The 4-bromophenyl substituent at the 2-position does not alter the electronic nature of the heterocyclic ring in this regard. While the phenyl ring itself is aromatic, its presence does not confer aromaticity upon the saturated dihydropyrrole ring.

Although specific NICS calculations for this compound are not prevalent in the literature, theoretical principles allow for a confident prediction of the expected results. The NICS values for the dihydropyrrole ring would be expected to be near zero, consistent with its non-aromatic character.

To illustrate this, the following table provides a comparison of expected and reported NICS(0) values for representative cyclic systems.

| Compound | Ring System | Nature of Ring System | Expected/Reported NICS(0) (ppm) |

| Pyrrole | Pyrrole | Aromatic | -13.634 researchgate.net |

| This compound | 3,4-Dihydro-2H-pyrrole | Non-Aromatic | ~ 0 |

| Cyclobutadiene | Cyclobutadiene | Anti-Aromatic | +18.2 (Calculated) |

The data clearly positions the 3,4-dihydro-2H-pyrrole ring system in the non-aromatic category. This lack of aromatic stabilization influences its chemical behavior, distinguishing it significantly from its fully unsaturated, aromatic counterpart, pyrrole.

Mechanistic Pathways and Reaction Kinetics in the Formation of 2 4 Bromophenyl 3,4 Dihydro 2h Pyrrole

Proposed Reaction Mechanisms for Dihydropyrrole Ring Construction

The construction of the 2-aryl-3,4-dihydro-2H-pyrrole scaffold can be achieved through several mechanistic routes. These pathways often involve cyclization reactions that form the core heterocyclic ring.

One common approach is the intramolecular cyclization of a suitable linear precursor. For instance, a γ-amino ketone can undergo an intramolecular condensation to form the dihydropyrrole ring via an imine intermediate. A prominent example is the hydrogenative cyclization of nitro ketones. nih.govresearchgate.net In the context of 2-(4-Bromophenyl)-3,4-dihydro-2H-pyrrole, a precursor like 1-(4-bromophenyl)-4-aminobutan-1-one could cyclize, or more elaborately, a γ-nitro ketone could be reduced and cyclized in one pot. nih.govresearchgate.net The reaction proceeds through the reduction of the nitro group to an amine, which then undergoes a spontaneous intramolecular cyclization with the ketone, followed by dehydration. nih.gov

Another powerful method is the [3+2] cycloaddition reaction . This involves the reaction of a three-atom component (like an azomethine ylide) with a two-atom component (an alkene or alkyne). The azomethine ylide can be generated in situ from various precursors, and its subsequent reaction with an appropriate dipolarophile can construct the dihydropyrrole ring with high stereocontrol. researchgate.net

The cyclocondensation of enones with α-aminonitriles also provides a direct route to dihydropyrroles. beilstein-journals.org For the target compound, this would involve the reaction of a chalcone (B49325) derivative, specifically (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one, with aminoacetonitrile (B1212223). The mechanism is proposed to involve an initial Michael addition, followed by an electrocyclic ring closure of the resulting anion to furnish the 3,4-dihydro-2H-pyrrole-2-carbonitrile intermediate, which can then be further transformed. beilstein-journals.org

Finally, transition-metal-catalyzed reactions, such as the aza-Wacker cyclization of N-homoallylic amines, offer another sophisticated pathway. organic-chemistry.org This process involves the oxidative cyclization of an amine onto an alkene, catalyzed by a palladium(II) species, leading to the formation of the dihydropyrrole ring. organic-chemistry.org

Kinetic Studies of Cyclization and Functionalization Reactions

Kinetic studies are essential for understanding reaction rates and optimizing the synthesis of this compound. Such analyses reveal the dependence of the reaction rate on the concentration of reactants, catalysts, and other reaction parameters, thereby shedding light on the rate-determining step of the mechanism.

Reaction Progress Kinetic Analysis (RPKA) is a powerful tool used to study these transformations. nih.gov By continuously monitoring the concentration of reactants and products, one can derive detailed information about the reaction order and rate constants. For example, in a catalyst-driven cyclization, the rate law can be expressed as:

Rate = k[Substrate]x[Catalyst]y

where k is the rate constant and x and y are the reaction orders with respect to the substrate and catalyst.

Kinetic resolution is another area where kinetic studies are paramount. Racemic mixtures of 3,4-dihydro-2H-pyrroles can be resolved through enantioselective reactions, such as asymmetric aromatization or transfer hydrogenation. researchgate.netrsc.org The relative rates of reaction for the two enantiomers determine the efficiency of the resolution, which is quantified by the selectivity factor (s). High selectivity factors, in some cases exceeding 100, have been achieved in related systems. rsc.org

The following interactive table presents hypothetical data from a kinetic study on a catalyzed cyclization reaction to form a dihydropyrrole. By analyzing how the initial rate changes with reactant concentrations, the reaction orders can be determined.

| Experiment | [Substrate] (M) | [Catalyst] (mol%) | Initial Rate (M/s) |

| 1 | 0.1 | 2 | 2.5 x 10⁻⁵ |

| 2 | 0.2 | 2 | 5.0 x 10⁻⁵ |

| 3 | 0.1 | 4 | 5.0 x 10⁻⁵ |

From this data, it can be inferred that the reaction is first-order with respect to both the substrate and the catalyst. Stopped-flow kinetic analysis has also been employed to measure very fast association (k₁) and dissociation (k₋₁) rate constants in host-guest interactions involving pyrrole-based macrocycles. nih.gov

Identification and Characterization of Reaction Intermediates and Transition States

Elucidating a reaction mechanism requires the identification of transient intermediates and the characterization of transition states. While these species are often short-lived and present in low concentrations, a combination of experimental and computational methods can provide significant insights.

Reaction intermediates , such as the imine formed during the Paal-Knorr pyrrole (B145914) synthesis or the oxyallyl cation in the Nazarov cyclization, are critical branch points in a reaction pathway. researchgate.netwikipedia.org In some cases, labile intermediates can be intercepted and characterized. For example, in certain dihydropyrrole syntheses, the intermediate imine has been successfully trapped, providing direct evidence for the proposed mechanistic sequence. researchgate.net The cyclocondensation of enones with aminoacetonitrile proceeds through a stable 3,4-dihydro-2H-pyrrole-2-carbonitrile intermediate, which can be isolated and fully characterized before its conversion to the final pyrrole product. beilstein-journals.org

Computational studies , particularly using Density Functional Theory (DFT), have become indispensable for mapping reaction pathways. rsc.orgnih.gov These methods allow for the calculation of the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. By modeling the entire energy profile of a reaction, researchers can predict the most likely mechanism and understand the origins of selectivity. rsc.org For instance, DFT studies have been used to support the observed regioselectivity in the lithiation and subsequent electrophilic trapping of N-Boc-2-aryl-1,2-dihydroquinolines, a related heterocyclic system. nih.gov Such computational approaches can be applied to the various synthetic routes for this compound to compare the feasibility of different mechanistic proposals and to rationalize observed stereochemical outcomes.

Chemical Transformations and Synthetic Utility of 2 4 Bromophenyl 3,4 Dihydro 2h Pyrrole

Derivatization Reactions of the Dihydropyrrole Ring System

The dihydropyrrole core of 2-(4-bromophenyl)-3,4-dihydro-2H-pyrrole contains an imine functional group and a C=C double bond, offering pathways for structural modification. These transformations can alter the saturation level of the ring or introduce new functional groups at various positions.

The dihydropyrrole ring can be readily converted to either its fully saturated (pyrrolidine) or fully aromatic (pyrrole) analogue.

Hydrogenation to Pyrrolidines: The reduction of the dihydropyrrole ring system to a pyrrolidine (B122466) ring is a common transformation. This is typically achieved through catalytic hydrogenation. Heterogeneous catalysts, often containing precious metals like palladium, platinum, or rhodium, are employed for this purpose. acs.orgresearchgate.net For instance, the hydrogenation of substituted pyrroles to yield functionalized pyrrolidines can be accomplished with high diastereoselectivity using rhodium catalysts under hydrogen pressure. acs.org This process likely involves a stepwise reduction, where the C=N bond is first hydrogenated, followed by the reduction of the C=C bond. The resulting 2-(4-bromophenyl)pyrrolidine (B1276760) is a saturated heterocyclic structure found in various biologically active molecules. bldpharm.com

Dehydrogenation to Pyrroles: Conversely, the dihydropyrrole can be oxidized to the corresponding aromatic pyrrole (B145914). This transformation is valuable as pyrroles are significant structural motifs in pharmaceuticals and materials. nih.gov While traditional methods often require harsh oxidative conditions that can be detrimental to the sensitive pyrrole ring, modern catalytic approaches have been developed. For example, the dehydrogenation of pyrrolidines to pyrroles can be achieved using the commercially available borane (B79455) catalyst tris(pentafluorophenyl)borane, B(C₆F₅)₃. nih.gov This method represents an attractive strategy for aromatization under milder conditions. The resulting 2-(4-bromophenyl)-1H-pyrrole retains the bromophenyl handle for further synthetic manipulations.

Beyond altering the saturation of the ring, the dihydropyrrole core can be functionalized to introduce greater molecular complexity. The endocyclic C=C bond within the dihydropyrrole system is a key site for such modifications. Transition-metal-catalyzed dearomative functionalization represents a powerful strategy for converting flat aromatic compounds into three-dimensional structures. sioc-journal.cn Palladium-catalyzed intramolecular Heck reactions, for instance, have been reported for the endocyclic C=C bonds of C2-tethered pyrroles, leading to the formation of spiro-pyrrolidine derivatives. sioc-journal.cnresearchgate.net Such reactions proceed through a dearomative migratory insertion into the double bond. Although direct examples on this compound are specific, the principles of C-H bond functionalization and dearomatization reactions established for pyrroles and related heterocycles suggest potential pathways for its derivatization. nih.govrsc.org

Reactions Involving the 4-Bromophenyl Moiety as a Synthetic Handle

The bromine atom on the phenyl ring is a key functional group that enables a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, significantly enhancing the synthetic utility of the parent molecule.

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, allowing for the precise formation of C-C bonds under mild conditions. nobelprize.org The 4-bromophenyl group of the title compound is an ideal substrate for these transformations.

Suzuki Reaction: The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, such as a boronic acid or ester, catalyzed by a palladium(0) complex. nobelprize.orgorganic-chemistry.org This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. nobelprize.orgmdpi.com Reacting this compound with various aryl or vinyl boronic acids would yield biaryl or styrenyl-substituted dihydropyrroles, respectively. These products are common motifs in pharmaceuticals and advanced materials. nih.govmdpi.com

Sonogashira Reaction: The Sonogashira coupling forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is highly efficient for constructing arylalkyne structures. The coupling of this compound with a terminal alkyne would produce a 2-(4-alkynylphenyl)-3,4-dihydro-2H-pyrrole derivative. The reaction is typically carried out under mild, basic conditions. nih.gov

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction forms a substituted alkene and is a powerful method for vinylation of aryl halides. youtube.com Applying this to this compound would involve reacting it with an alkene, such as an acrylate (B77674) or styrene, to introduce a vinyl substituent at the para position of the phenyl ring.

| Reaction | Coupling Partner | Typical Catalyst System | Product Type |

|---|---|---|---|

| Suzuki | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄, Pd(OAc)₂/Ligand + Base (e.g., K₂CO₃, K₃PO₄) | Biaryl or Styrenyl Dihydropyrrole |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂/CuI + Amine Base (e.g., Et₃N) | Alkynyl-Aryl Dihydropyrrole |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂/Ligand (e.g., PPh₃) + Base (e.g., Et₃N) | Vinylated-Aryl Dihydropyrrole |

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

For SNAr reactions to occur at a practical rate, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group (in this case, the bromine atom). libretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.org

The 4-bromophenyl moiety of this compound lacks such activating groups. The dihydropyrrole substituent itself is not a strong electron-withdrawing group. Consequently, the phenyl ring is not sufficiently electron-deficient to be susceptible to attack by common nucleophiles under standard SNAr conditions. libretexts.orglibretexts.org Therefore, direct displacement of the bromine atom via a conventional SNAr mechanism is generally unfavorable for this compound.

Utility as a Building Block in the Synthesis of Complex Heterocyclic Architectures

The chemical reactivity at both the dihydropyrrole and bromophenyl sites makes this compound a valuable building block for constructing more complex molecular frameworks. ossila.com Heterocyclic compounds are fundamental in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and organic semiconductors. ossila.com

By utilizing the reactions described above, this compound can be elaborated in a controlled, stepwise manner. For example, a Sonogashira or Suzuki coupling at the bromophenyl position can introduce a new molecular fragment. Subsequently, the dihydropyrrole ring can be hydrogenated or dehydrogenated to access different heterocyclic cores (pyrrolidine or pyrrole). This sequence allows for the synthesis of diverse libraries of compounds from a single, versatile starting material. Dihydropyrrole derivatives serve as key intermediates in the synthesis of fused heterocyclic systems, such as indolizines. acs.org This highlights the potential of this compound to act as a precursor to polycyclic nitrogen-containing architectures.

Construction of Fused Pyrroles and Indolizine (B1195054) Systems

The synthesis of fused pyrrole and indolizine frameworks is of significant interest due to their prevalence in biologically active natural products and pharmaceutical agents. nih.gov While direct examples of using this compound for these specific constructions are not extensively documented in readily available literature, the general reactivity of 2-aryl-1-pyrrolines suggests plausible synthetic routes.

One potential strategy for the construction of fused pyrrole systems involves an intramolecular Heck reaction. chim.itwikipedia.orgorganicreactions.org This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used for the synthesis of carbo- and heterocyclic compounds. chim.itwikipedia.orgorganicreactions.org For this to be applied to this compound, the nitrogen of the pyrroline (B1223166) ring would first need to be functionalized with a substituent containing a terminal alkene. The subsequent intramolecular cyclization between the bromophenyl group and the alkene would lead to the formation of a new ring fused to the pyrroline core. The success of this approach would depend on the specific reaction conditions and the nature of the tethered alkene.

Indolizine synthesis often relies on the 1,3-dipolar cycloaddition of pyridinium (B92312) ylides with dipolarophiles. nih.govijettjournal.orgrsc.orgorganic-chemistry.org In a potential application involving this compound, the pyrroline nitrogen could be quaternized to form a pyridinium-like salt, which upon treatment with a base, could generate a corresponding ylide. The subsequent reaction of this ylide with an alkyne or alkene would, in principle, yield an indolizine derivative. The feasibility of this transformation would be contingent on the successful generation and reactivity of the pyrroline-derived ylide.

| Reaction Type | Key Reagents and Conditions | Potential Product |

| Intramolecular Heck Reaction | Palladium catalyst, base, N-alkenylated this compound | Fused pyrrole system |

| 1,3-Dipolar Cycloaddition | Base, alkyne/alkene dipolarophile, quaternized this compound | Indolizine derivative |

Synthesis of Bipyrroles and Oligomeric Structures

Bipyrroles and their oligomers are important structural motifs in various natural products and functional materials. The presence of the bromophenyl group in this compound makes it an ideal candidate for cross-coupling reactions to form bipyrrole and oligomeric structures.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are highly efficient methods for the formation of carbon-carbon bonds between aromatic rings. nih.gov For the synthesis of bipyrroles, this compound could be coupled with a pyrrole-boronic acid or a stannyl-pyrrole derivative. Iterative cross-coupling strategies could then be employed to build up longer oligopyrrole chains.

Another classical method for the synthesis of biaryls is the Ullmann coupling, which typically involves the copper-mediated reaction of two aryl halides. Homocoupling of this compound under Ullmann conditions could potentially yield a symmetrical bipyrrole derivative.

| Coupling Reaction | Key Reagents | Potential Product |

| Suzuki Coupling | Palladium catalyst, base, pyrrole-boronic acid | Bipyrrole derivative |

| Stille Coupling | Palladium catalyst, stannyl-pyrrole | Bipyrrole derivative |

| Ullmann Coupling | Copper catalyst | Symmetrical bipyrrole derivative |

Precursors for π-Extended Systems and Conjugated Polymers (e.g., Pyrrolo[3,2-b]pyrroles)

The development of novel π-extended systems and conjugated polymers is a burgeoning area of materials science, with applications in organic electronics. The pyrrole moiety is a common building block in these materials due to its electron-rich nature.

The synthesis of pyrrolo[3,2-b]pyrroles, a class of highly fluorescent and electron-rich heterocycles, often involves multi-component reactions. semanticscholar.org While a direct role for this compound as a starting material in established pyrrolo[3,2-b]pyrrole (B15495793) syntheses is not immediately apparent from the literature, its conversion to a suitably functionalized pyrrole derivative could allow its incorporation into such frameworks. For instance, oxidation of the dihydropyrrole to the corresponding pyrrole, followed by further functionalization, could provide a precursor for these multi-component reactions. beilstein-journals.orgorganic-chemistry.orgnih.govresearchgate.net

The synthesis of conjugated polymers from pyrrole monomers can be achieved through various methods, including oxidative polymerization and electropolymerization. josa.roresearchgate.netmaterials.international The this compound could potentially be used as a monomer in these polymerization reactions. Chemical oxidation, using oxidants such as iron(III) chloride, or electrochemical oxidation (anodic polymerization) could lead to the formation of a polymer with a polypyrrole backbone and pendant 4-bromophenyl groups. josa.ro The properties of the resulting polymer would be influenced by the presence of the bromophenyl substituent.

| Synthetic Target | Potential Method | Key Steps/Reagents |

| Pyrrolo[3,2-b]pyrroles | Multi-component reaction | Oxidation of dihydropyrrole to pyrrole, followed by reaction with other components (e.g., anilines, diketones) |

| Conjugated Polymers | Oxidative Polymerization | Chemical oxidant (e.g., FeCl3) |

| Conjugated Polymers | Electropolymerization | Anodic potential |

Conclusion and Future Research Directions

Summary of Key Advances in the Synthesis and Chemical Reactivity of 2-(4-Bromophenyl)-3,4-dihydro-2H-pyrrole

Advances in the synthesis of 2-aryl-3,4-dihydro-2H-pyrroles have provided several potential routes to this compound. One of the most prominent methods is the reductive cyclization of γ-nitro ketones. This approach involves the initial formation of a γ-nitro ketone intermediate, which is then subjected to reduction and subsequent intramolecular cyclization to yield the desired dihydro-2H-pyrrole. A significant advantage of this method is its tolerance to various functional groups, including aryl halides, which is crucial for the synthesis of the target compound. nih.govresearchgate.net

A general and effective method involves a multi-component reaction of a ketone, an aldehyde, and a nitroalkane to form the γ-nitro ketone precursor. nih.govnih.gov Specifically for the target compound, this would involve the reaction of acetophenone, 4-bromobenzaldehyde (B125591), and a nitromethane (B149229) equivalent. The subsequent hydrogenation and cyclization can be achieved using various catalytic systems, with nickel-based catalysts showing high activity and selectivity. nih.govresearchgate.net

The reactivity of this compound is dictated by the two primary functional groups: the cyclic imine (a Δ¹-pyrroline) and the bromophenyl moiety. The imine functionality is susceptible to both nucleophilic addition at the C=N double bond and reactions at the adjacent α-carbon. The bromophenyl group, on the other hand, is a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents at the para-position of the phenyl ring.

Persistent Challenges in the Efficient and Selective Synthesis of the Compound

Furthermore, the chemoselective reduction of the nitro group in the presence of the aryl bromide and the ketone functionality within the precursor is a critical step that can be challenging. researchgate.netresearchgate.net While certain reducing agents and catalytic systems show good selectivity, the potential for dehalogenation of the bromophenyl ring or reduction of the ketone can lead to undesired side products. researchgate.net The choice of catalyst and reaction conditions is therefore paramount to the success of this transformation.

Another significant challenge is the control of stereochemistry when chiral centers are introduced into the pyrroline (B1223166) ring. For substituted derivatives of this compound, the development of asymmetric synthetic methods to access enantiomerically pure compounds remains an area for further investigation. nih.gov

Prospects for the Development of Novel Synthetic Methodologies

The development of novel synthetic methodologies for this compound is an active area of research. One promising avenue is the exploration of new catalytic systems for the reductive cyclization of γ-nitro ketones. The use of more sustainable and earth-abundant metal catalysts could offer greener and more cost-effective synthetic routes. nih.gov

The application of flow chemistry techniques could also offer significant advantages for the synthesis of this compound. The precise control over reaction parameters such as temperature, pressure, and reaction time in a continuous flow system can lead to improved yields, selectivity, and safety, particularly for reactions involving hazardous reagents or intermediates.

Opportunities for Further Fundamental Organic Chemistry Exploration (e.g., Asymmetric Synthesis, Novel Transformations)

The structure of this compound offers numerous opportunities for fundamental organic chemistry exploration. A key area for future research is the development of asymmetric synthetic routes to this compound and its derivatives. The use of chiral catalysts or auxiliaries in the cyclization step could provide access to enantiomerically enriched products, which is of significant interest for medicinal chemistry applications. nih.gov

The reactivity of the cyclic imine moiety warrants further investigation. Exploring novel transformations such as cycloaddition reactions, where the imine acts as a dienophile or a dipolarophile, could lead to the synthesis of complex polycyclic nitrogen-containing scaffolds.

Moreover, the bromophenyl group serves as a versatile platform for post-synthetic modification. The application of a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, would allow for the synthesis of a diverse library of derivatives with varying electronic and steric properties. This would enable a systematic study of structure-activity relationships for potential applications in materials science and medicinal chemistry.

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Bromophenyl)-3,4-dihydro-2H-pyrrole, and how do reaction conditions influence yield?

Answer: The synthesis of this compound typically involves cyclization strategies. Key methods include:

- Gold-catalyzed cyclization : Propargyl-substituted intermediates undergo Au(I)-catalyzed cyclization to form pyrrole derivatives. This method requires inert conditions and precise temperature control to avoid side reactions .

- Sodium-mediated cyclization : Using sodium in 2-methyl-2-butanol under argon, bromophenyl precursors react with nitriles (e.g., 4-bromobenzonitrile) to form the pyrrole ring. Yields depend on reaction time, stoichiometry, and the absence of moisture .

Q. Critical parameters :

- Catalyst choice : Gold catalysts favor milder conditions but may require ligand optimization.

- Inert atmosphere : Essential for sodium-mediated routes to prevent oxidation.

- Temperature : Higher temperatures (e.g., 120°C) accelerate cyclization but risk decomposition.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

- NMR spectroscopy :

- ¹H NMR : Aromatic protons from the 4-bromophenyl group appear as doublets (δ 7.2–7.6 ppm), while dihydropyrrole protons resonate as multiplet signals (δ 2.5–3.5 ppm) .

- ¹³C NMR : The brominated phenyl carbon appears at ~125 ppm, and the pyrrole carbons range from 100–150 ppm .

- X-ray crystallography :

- Triclinic crystal systems (space group P1) are common, with unit cell parameters such as a = 8.42 Å, b = 13.24 Å, and c = 15.96 Å. These data confirm stereochemistry and bond lengths (e.g., C–Br ≈ 1.89 Å) .

Q. Table 1: Key Crystallographic Parameters

| Parameter | Value (Å/°) | Source |

|---|---|---|

| a | 8.4178 | |

| b | 13.2352 | |

| C–Br bond length | 1.89 |

Advanced Research Questions

Q. How can researchers address discrepancies in kinetic data observed during reactivity studies of pyrrole derivatives?

Answer: Discrepancies often arise from competing reaction pathways or experimental artifacts. Methodological solutions include:

- Pseudo-first-order kinetics : Assumptions must be validated using control experiments with inert gases (e.g., ethane) to isolate the compound’s reactivity from secondary reactions .

- Statistical correction : Apply linear regression or mean correction factors across multiple test gases (e.g., propane, isoprene) to account for variability in OH radical interactions .

Example : In atmospheric studies, correction factors for this compound’s reactivity with OH radicals showed ±15% variability. Averaging data across test gases reduced systematic error .

Q. What strategies optimize regioselectivity in the functionalization of the pyrrole ring?

Answer: Regioselectivity is influenced by:

- Catalyst design : Au(I) catalysts favor C–H activation at electron-rich positions, while NaH promotes nucleophilic substitution at brominated sites .

- Directing groups : The 4-bromophenyl substituent directs electrophilic attack to the ortho position due to steric and electronic effects .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance charge separation, favoring selective functionalization .

Case study : Sodium-mediated alkylation of this compound in DMF yielded 85% regioselective product vs. 60% in toluene .

Q. How do substituents influence the solid-state conformation of this compound?

Answer: Substituents alter packing efficiency and intermolecular interactions:

- Bromine effects : The 4-bromophenyl group induces halogen bonding (Br···π interactions), stabilizing triclinic packing with dihedral angles of 98–101° .

- Computational modeling : Density Functional Theory (DFT) simulations predict conformational stability by comparing experimental bond angles (e.g., α = 98.14°) with calculated values .

Q. Table 2: Structural Comparison of Derivatives

| Compound | Space Group | Dihedral Angle (°) | Source |

|---|---|---|---|

| Bromophenyl | P1 | 98.14 | |

| Fluorophenyl | P2₁/c | 92.74 |

Q. How can computational methods complement experimental data in studying reaction mechanisms?

Answer:

- DFT calculations : Used to map transition states and activation energies for cyclization steps. For example, Au-catalyzed pathways show lower energy barriers (~25 kcal/mol) vs. uncatalyzed routes (~40 kcal/mol) .

- Molecular dynamics : Simulate solvent effects on reaction trajectories, aiding in solvent selection for scalable synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.